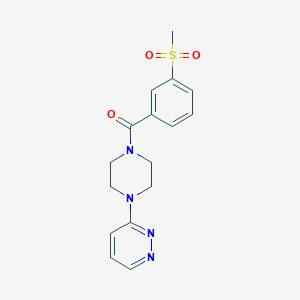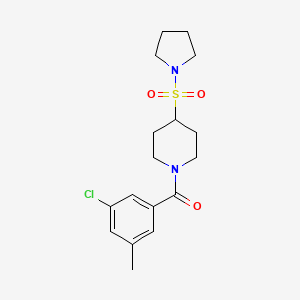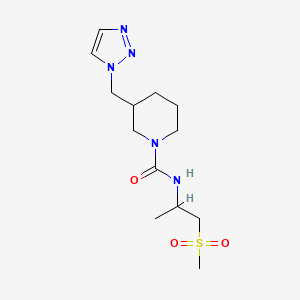![molecular formula C19H24N6O B7050757 [4-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B7050757.png)
[4-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-(1H-indol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-(1H-indol-2-yl)methanone is a complex organic compound that features a combination of triazole, piperazine, and indole moieties These structural elements are known for their significant biological activities and are often found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-(1H-indol-2-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the triazole ring, followed by its attachment to a piperazine moiety. The final step involves the coupling of this intermediate with an indole derivative.
Triazole Synthesis: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Piperazine Attachment: The triazole intermediate is then reacted with piperazine in the presence of a base such as sodium hydroxide to form the desired piperazine-triazole compound.
Indole Coupling: The final step involves the coupling of the piperazine-triazole intermediate with an indole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitro groups can be introduced using corresponding halogenating or nitrating agents.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can serve as a probe to study enzyme interactions and receptor binding due to its multiple functional groups.
Medicine
The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders, cancer, and infectious diseases. Its structural components are known to exhibit antiviral, anticancer, and antimicrobial activities .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [4-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-(1H-indol-2-yl)methanone involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes by binding to their active sites, while the indole moiety can interact with various receptors in the body. These interactions can modulate biological pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- **[4-(4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-(1H-indol-2-yl)methanone
- **[4-(5-ethyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-(1H-indol-2-yl)methanone
Uniqueness
The unique combination of the triazole, piperazine, and indole moieties in [4-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-(1H-indol-2-yl)methanone provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[4-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-(1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O/c1-3-17-21-22-18(23(17)2)13-24-8-10-25(11-9-24)19(26)16-12-14-6-4-5-7-15(14)20-16/h4-7,12,20H,3,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKWJWKVPRUHDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1C)CN2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone](/img/structure/B7050721.png)
![[4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone](/img/structure/B7050722.png)
![2-[4-[3-(Trifluoromethyl)pyridine-4-carbonyl]piperazin-1-yl]ethanesulfonamide](/img/structure/B7050729.png)
![N-[1-(2-methylprop-2-enyl)piperidin-4-yl]-3-methylsulfonylpyrrolidine-1-carboxamide](/img/structure/B7050737.png)
![2-[4-(5-Methylfuran-2-carbonyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B7050742.png)
![[4-(1H-pyrazol-5-yl)piperidin-1-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone](/img/structure/B7050744.png)
![3-methylsulfonyl-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7050754.png)
![4-cyclopropyl-N-[1-(3-methoxyphenyl)piperidin-3-yl]-3-oxopiperazine-1-carboxamide](/img/structure/B7050766.png)
![1-methyl-N-[1-[1-[(3-methyl-1,2-oxazol-5-yl)amino]-1-oxopropan-2-yl]piperidin-4-yl]pyrrole-2-carboxamide](/img/structure/B7050770.png)
![(2S)-1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]-2,3-dihydroindole-2-carboxamide](/img/structure/B7050776.png)
![N-(thian-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7050797.png)
